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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

properties of 4-Amino-3-methoxybenzonitrile (C₈H₈N₂O, CAS: 177476-76-5).[1][2] Due to the

limited availability of specific experimental spectra in public-access databases, this document

focuses on predicted spectroscopic data derived from established chemical principles and

analysis of structurally analogous compounds. Detailed, generalized protocols for Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) are provided to guide researchers in the empirical analysis of this compound. This guide

is intended to serve as a foundational resource for the characterization and utilization of 4-
Amino-3-methoxybenzonitrile in research and development.

Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for 4-Amino-3-
methoxybenzonitrile. These predictions are based on the analysis of its functional groups: a

primary amine (-NH₂), a methoxy group (-OCH₃), a nitrile group (-C≡N), and a substituted

aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm).
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Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 3.90 Singlet 3H -OCH₃

The methoxy

protons are

expected to be a

singlet.

~ 4.20 Broad Singlet 2H -NH₂

Chemical shift

can vary with

solvent and

concentration;

may exchange

with D₂O.

~ 6.80 Doublet 1H Ar-H (C5-H)
Ortho-coupled to

C6-H.

~ 7.10
Doublet of

Doublets
1H Ar-H (C6-H)

Ortho-coupled to

C5-H and meta-

coupled to C2-H.

~ 7.15 Doublet 1H Ar-H (C2-H)
Meta-coupled to

C6-H.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment Notes

~ 56.0 -OCH₃
Aliphatic carbon of the

methoxy group.

~ 102.0 Ar-C (C1)

Carbon bearing the nitrile

group, influenced by both

nitrile and methoxy groups.

~ 113.0 Ar-C (C2) Aromatic CH.

~ 115.0 Ar-C (C5) Aromatic CH.

~ 119.0 -C≡N
Nitrile carbon, typically

deshielded.

~ 125.0 Ar-C (C6) Aromatic CH.

~ 147.0 Ar-C (C4)
Carbon attached to the amino

group.

~ 148.0 Ar-C (C3)
Carbon attached to the

methoxy group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

N-H Stretch (Amine) 3450 - 3300 Medium (two bands)

Primary amines

typically show two

distinct stretching

bands.

C-H Stretch

(Aromatic)
3100 - 3000 Medium to Weak

Characteristic of C-H

bonds on the benzene

ring.

C-H Stretch (Aliphatic) 2980 - 2850 Medium

From the methyl

group of the methoxy

substituent.

C≡N Stretch (Nitrile) 2240 - 2220 Strong, Sharp

Conjugation with the

aromatic ring can

influence this

frequency.[3]

C=C Stretch

(Aromatic)
1620 - 1450 Medium to Strong

Multiple bands are

expected due to the

substituted ring.

C-N Stretch (Amine) 1340 - 1250 Medium to Strong

C-O Stretch (Ether)
1275 - 1200

(asymmetric)
Strong

Characteristic of aryl

ethers.

1075 - 1020

(symmetric)
Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues. The molecular

weight of 4-Amino-3-methoxybenzonitrile is 148.16 g/mol .[1]
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Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Value Fragment Notes

148 [M]⁺ Molecular ion peak.

133 [M-CH₃]⁺
Loss of a methyl radical from

the methoxy group.

119 [M-CHO]⁺

Loss of a formyl radical, a

common fragmentation

pathway.

105 [M-CH₃-CO]⁺
Subsequent loss of carbon

monoxide.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 4-Amino-3-
methoxybenzonitrile. These are based on standard methodologies for small organic

molecules.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of solid 4-Amino-3-methoxybenzonitrile.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 scans.

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR

accessory.

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.
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Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Data Acquisition:

Introduce the sample solution into an ESI mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The analysis will provide the mass-to-charge ratio of the parent ion, confirming the

molecular weight.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel or uncharacterized compound like 4-Amino-3-methoxybenzonitrile.
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Caption: General workflow for spectroscopic analysis and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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